molecular formula C17H15ClN4O2S B15002985 ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15002985
M. Wt: 374.8 g/mol
InChI Key: NQQPHRCLGJCPQJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its diverse range of applications in scientific research and industry.

Preparation Methods

The synthesis of ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves a multi-component reaction under solvent-free conditions using microwave irradiation. This method typically involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]− . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in inflammation, resulting in anti-inflammatory effects .

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15ClN4O2S/c1-3-24-16(23)13-9(2)21-17-22(15(20)12(8-19)25-17)14(13)10-4-6-11(18)7-5-10/h4-7,14H,3,20H2,1-2H3

InChI Key

NQQPHRCLGJCPQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=C(S2)C#N)N)C

Origin of Product

United States

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